molecular formula C14H15BrN2O3 B1224157 6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide

6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide

Cat. No. B1224157
M. Wt: 339.18 g/mol
InChI Key: WNWMIKOZXLLSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide is a member of coumarins.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds structurally similar to 6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide, has shown significant cytotoxicity against various cancer cell lines. For instance, these compounds exhibited potent cytotoxic properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some demonstrating IC50 values less than 10 nM (Deady et al., 2003). Furthermore, certain derivatives were curative in vivo against mouse colon tumors at low doses, highlighting their potential in cancer therapy (Deady et al., 2005).

Pharmacological Effects on Smooth Muscle

A study on N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides, closely related to the chemical , revealed myorelaxant activity in rat uterine smooth muscle. Notably, compounds with a bromine atom at the 6-position of the dihydrobenzopyran ring showed significant activity, suggesting their potential use in conditions involving smooth muscle contraction (Khelili et al., 2012).

Fluorescent Probe for Metal Ion Detection

In the field of chemical sensing, derivatives of 6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide have been utilized as fluorescent probes. For example, a nitro-3-carboxamide coumarin derivative showed selective fluorescence in the presence of Cu(2+) ions, demonstrating its potential as a chemosensor in aqueous solutions (Bekhradnia et al., 2016).

Antitumor and Anti-Migrative Properties

Another study highlighted the anti-invasive and anti-migrative properties of coumarin derivatives, including 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, which showed notable activity in inhibiting cell invasion and reducing tumor growth in vivo. These findings point to the potential of these compounds as antitumor agents (Kempen et al., 2003).

properties

Product Name

6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

6-bromo-N-[2-(dimethylamino)ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C14H15BrN2O3/c1-17(2)6-5-16-13(18)11-8-9-7-10(15)3-4-12(9)20-14(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)

InChI Key

WNWMIKOZXLLSAK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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